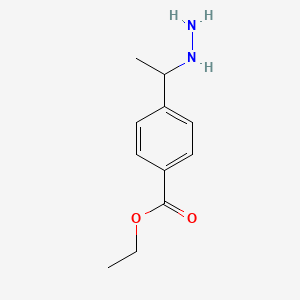

Ethyl 4-(1-hydrazinylethyl)benzoate

Description

Ethyl 4-(1-hydrazinylethyl)benzoate (CAS: 78254-16-7) is a benzoate ester derivative featuring a hydrazinyl-ethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol. Structurally, the compound combines a benzoate ester backbone with a hydrazine-functionalized ethyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl 4-(1-hydrazinylethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12/h4-8,13H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZNTSMHCAKDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-hydrazinylethyl)benzoate can be synthesized through the esterification of 4-(1-hydrazinylethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(1-hydrazinylethyl)benzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydrazinylethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazine group under mild conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Ethyl 4-(1-hydrazinylethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydrazinylethyl)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Reactivity : Hydrazinyl derivatives (e.g., Ethyl 4-(1-hydrazinylethyl)benzoate) exhibit unique nucleophilic and chelating properties due to the –NH–NH₂ group, enabling applications in coordination chemistry and drug design .

- Biological Activity: Pyridazine-substituted analogs (e.g., I-6230) show enhanced receptor-binding affinity compared to hydrazinyl derivatives, as noted in .

Reactivity and Functional Group Influence

- Hydrazine vs. Amine Substituents: Hydrazine groups increase nucleophilicity but reduce stability under oxidative conditions. For example, highlights that ethyl 4-(dimethylamino)benzoate achieves higher polymerization efficiency than hydrazine derivatives due to the amine’s electron-donating effect .

- Enzymatic Interactions: reveals that 4-aminobenzoate derivatives (structurally similar to hydrazinyl analogs) exhibit low catalytic efficiency (kcat = 0.17 s⁻¹) with 4-hydroxybenzoate 1-hydroxylase, suggesting steric hindrance from bulkier substituents (e.g., hydrazinylethyl) may further reduce enzyme affinity .

Biological Activity

Ethyl 4-(1-hydrazinylethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

Ethyl 4-(1-hydrazinylethyl)benzoate can be synthesized through a reaction involving hydrazine derivatives and ethyl benzoate. The general reaction pathway includes:

- Formation of the hydrazone : Ethyl benzoate is reacted with hydrazine to form the corresponding hydrazone.

- Reduction : The hydrazone is then reduced to yield Ethyl 4-(1-hydrazinylethyl)benzoate.

This synthetic approach allows for the introduction of various substituents that can modify the compound's biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of ethyl benzoate compounds exhibit significant anticancer properties. For instance, similar hydrazone derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively suppress angiogenesis and exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Ethyl 4-(1-hydrazinylethyl)benzoate Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 4-(1-hydrazinylethyl)benzoate | 15 | Induction of apoptosis |

| Derivative A | 10 | Inhibition of angiogenesis |

| Derivative B | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes relevant to cancer progression, such as histone lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation and is often overexpressed in various cancers. Preliminary studies suggest that ethyl 4-(1-hydrazinylethyl)benzoate may act as an inhibitor of this enzyme, thus potentially reactivating silenced tumor suppressor genes.

Case Study: LSD1 Inhibition

In a study examining several hydrazone derivatives, it was found that ethyl 4-(1-hydrazinylethyl)benzoate exhibited a binding affinity for LSD1 with an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further research into its role as an epigenetic modulator in cancer therapy.

Binding Studies

Binding studies using fluorescence spectroscopy have shown that ethyl 4-(1-hydrazinylethyl)benzoate interacts with human serum albumin (HSA), which may influence its pharmacokinetics and bioavailability. The binding constant was determined to be significant, indicating strong interaction with HSA.

Table 2: Binding Affinity of Ethyl 4-(1-hydrazinylethyl)benzoate to HSA

| Temperature (K) | Binding Constant (M^-1) |

|---|---|

| 292 | 10^4 |

| 298 | 10^5 |

| 304 | 10^5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.